molecular formula C20H19ClN2O5 B3008575 2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941916-29-6

2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3008575
CAS No.: 941916-29-6
M. Wt: 402.83
InChI Key: XIYXOKWRRLWQDM-UHFFFAOYSA-N
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Description

2-(5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest for pharmacological research, particularly in the field of immunology and inflammatory diseases. This compound features a pyridinone core structure, a motif often explored in medicinal chemistry for its potential to interact with various enzymatic targets . Its molecular design incorporates a 3-chlorobenzyl ether and a furan-2-ylmethyl acetamide group, which are likely critical for its specificity and binding affinity towards target proteins. While the specific mechanism of action for this compound requires further experimental validation, its structural characteristics suggest potential as a modulator of purinergic signaling pathways . The purinergic system, comprising extracellular nucleotides and nucleosides and their receptors (P2X, P2Y, and P1), is a major regulatory system in the body that controls immune responses, inflammation, and organ function . Researchers are actively developing agonists and antagonists for these receptors to manage immune-mediated inflammatory diseases (IMIDs) such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases . This compound is provided exclusively for in vitro research to help elucidate these complex pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, referring to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c21-15-4-1-3-14(7-15)13-28-19-10-23(16(12-24)8-18(19)25)11-20(26)22-9-17-5-2-6-27-17/h1-8,10,24H,9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXOKWRRLWQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide, with CAS number 941916-29-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C20H19ClN2O5
  • Molecular Weight : 402.8 g/mol
  • Structure : The compound features a pyridine ring substituted with hydroxymethyl and chlorobenzyl groups, alongside a furan moiety.

Anti-Cancer Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant anti-cancer properties. For instance, compounds with a similar structural framework have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through activation of specific signaling pathways. For example, flow cytometry analyses have demonstrated that related compounds can accelerate apoptosis in MCF cell lines when administered at specific dosages .
    • In vivo studies on tumor-bearing mice revealed that these compounds significantly suppressed tumor growth, indicating their potential as therapeutic agents against cancer .
  • Case Study :
    • A study conducted on the anti-cancer activity of structurally related compounds reported IC50 values indicating effective cytotoxicity against U87 glioblastoma cell lines, with values around 45.2 μM .

Anti-Inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects.

  • Enzyme Inhibition :
    • Compounds with similar functionalities have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain .

Enzyme Inhibition

The compound's efficacy as an enzyme inhibitor has been explored in various studies.

  • Aldose Reductase Inhibition :
    • Aldose reductase (ALR2) is implicated in diabetic complications. Compounds similar to this compound have shown submicromolar inhibition against ALR2, suggesting potential therapeutic applications in diabetes management .

Data Summary Table

Biological ActivityMechanism/EffectIC50 ValueReference
Anti-CancerInduces apoptosis in cancer cells~45.2 μM
Anti-InflammatoryInhibits COX enzymesNot specified
Aldose Reductase InhibitionSubmicromolar inhibition0.15 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Benzyloxy Group

Compound Name Benzyloxy Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Chloro Likely C₂₁H₁₈ClN₂O₅* ~414.8* Hydroxymethyl enhances solubility
2-(5-((2-Fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(3-fluorophenyl)acetamide 2-Fluoro C₂₁H₁₈F₂N₂O₄ 400.4 Fluorine increases electronegativity
N-(3-Chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide 4-Fluoro C₂₁H₁₈ClFN₂O₃ 400.8 Methyl group reduces polarity

Notes:

  • Fluorine substitutions (2- or 4-position) may improve metabolic stability but reduce steric bulk compared to chlorine .

Variations in the Pyridinone Core and Acetamide Side Chain

Compound Name Pyridinone Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Differences
Target Compound Hydroxymethyl Furan-2-ylmethyl ~414.8* Hydroxyl group for H-bonding
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone core 4-Methoxybenzyl 339.3 Pyridazinone core alters electron density
N-(3-Chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide Methyl 3-Chlorophenyl 400.8 Methyl group reduces solubility

Notes:

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to methyl or unsubstituted analogs .

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